molecular formula C10H17NO B189909 octahydropyrrolo[1,2-a]azocin-5(1H)-one CAS No. 111633-59-1

octahydropyrrolo[1,2-a]azocin-5(1H)-one

Cat. No.: B189909
CAS No.: 111633-59-1
M. Wt: 167.25 g/mol
InChI Key: WAVKJQJIRKLOIG-UHFFFAOYSA-N
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Description

Octahydropyrrolo[1,2-a]azocin-5(1H)-one, also known as epibatidine, is a potent alkaloid compound found in the skin of the Ecuadorian poison dart frog, Epipedobates tricolor. It has been extensively studied for its potential use as an analgesic due to its high affinity for nicotinic acetylcholine receptors (nAChRs) in the central nervous system.

Scientific Research Applications

Synthesis Methods

  • A study by Likhosherstov et al. (1993) explored a new route for synthesizing octahydropyrrolo[1,2-a]pyrazine, a structural fragment of several drugs, via hydrogenation processes (Likhosherstov, Peresada, & Skoldinov, 1993).

Chemical Properties and Reactions

  • Gagan (1964) discussed the properties and typical reactions of eight-membered rings containing nitrogen, like azocine, which is a π-electron analogue of cyclo-octatetraene and can be considered in relation to octahydropyrrolo[1,2-a]azocin-5(1H)-one (Gagan, 1964).

Medicinal Chemistry

  • A study by Asano et al. (2013) discussed the design and synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives as inhibitors of apoptosis proteins (IAP), highlighting their potential use in cancer therapy (Asano et al., 2013).
  • Carotti et al. (2006) investigated ester derivatives of annulated tetrahydroazocines, including this compound derivatives, for their potential as selective acetylcholinesterase inhibitors (Carotti et al., 2006).

Biological and Pharmacological Activities

  • Letavic et al. (2015) described the preclinical characterization of octahydropyrrolo[3,4-c]pyrroles as potent and selective orexin-2 antagonists, leading to a clinical candidate for treating primary insomnia (Letavic et al., 2015).

Chemical Applications

  • Liu et al. (2016) established an Ag(I)-catalyzed atroposelective desymmetrization process for synthesizing octahydropyrrolo[3,4-c]pyrrole derivatives, showing significant potential in chemical synthesis (Liu, Tao, Cong, & Wang, 2016).

Properties

IUPAC Name

2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10-7-3-1-2-5-9-6-4-8-11(9)10/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVKJQJIRKLOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCN2C(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578236
Record name Octahydropyrrolo[1,2-a]azocin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111633-59-1
Record name Octahydropyrrolo[1,2-a]azocin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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